molecular formula C10H12FNO2 B11753494 3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol

3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol

Cat. No.: B11753494
M. Wt: 197.21 g/mol
InChI Key: NABMLAFIINSFSM-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a 2-fluoro-4-methoxyphenyl group and a hydroxyl group at the 3-position. The azetidine ring is known for its biological activity and is a core structure in various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the use of 2-fluoro-4-methoxyaniline as a starting material. This compound undergoes a series of reactions, including alkylation and cyclization, to form the azetidine ring . The key bond-forming step in this route is the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane . This reaction is typically carried out under mild conditions, and the product is obtained in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent ratios, is crucial to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol is unique due to the presence of both the fluoro and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its interactions with specific molecular targets and improve its overall efficacy in various applications .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)azetidin-3-ol

InChI

InChI=1S/C10H12FNO2/c1-14-7-2-3-8(9(11)4-7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3

InChI Key

NABMLAFIINSFSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2(CNC2)O)F

Origin of Product

United States

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